DL-Phenylmercapturic Acid

描述

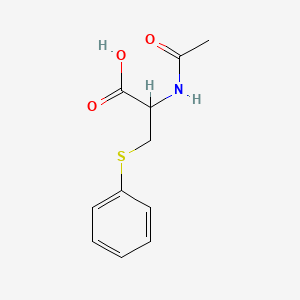

DL-Phenylmercapturic Acid: (N-acetyl-S-(phenyl)-L-cysteine) is a urinary metabolite of benzene, a known genotoxic carcinogen. This compound is used as a biomarker to assess benzene exposure in humans . Benzene exposure is linked to various hematological abnormalities, including acute myeloid and acute non-lymphocytic leukemia .

准备方法

Synthetic Routes and Reaction Conditions: DL-Phenylmercapturic Acid can be synthesized through the reaction of benzene with glutathione, followed by enzymatic conversion to S-phenylcysteine and subsequent acetylation to form S-phenylmercapturic acid .

Industrial Production Methods: In industrial settings, this compound is typically prepared through high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The process involves solid-phase extraction (SPE) and the use of specific mobile phases such as acetonitrile, water, and acetic acid .

化学反应分析

Types of Reactions: DL-Phenylmercapturic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .

科学研究应用

Biomarker for Benzene Exposure

S-phenylmercapturic acid is recognized for its specificity as a biomarker for low-level benzene exposure. Research has shown that it can effectively indicate exposure levels in workers across different industries, including chemical manufacturing, oil refineries, and gas stations.

Key Findings:

- A study indicated that urinary S-PMA concentrations were significantly correlated with airborne benzene levels, demonstrating its utility in biological monitoring (Bechtold et al., 1991) .

- In gas station workers, S-PMA levels were notably higher compared to outdoor workers and non-exposed individuals, confirming its effectiveness in detecting low-level exposures (Sterz et al., 2021) .

Methodological Advances

Recent advancements in analytical techniques have improved the detection and quantification of S-PMA in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) has emerged as a preferred method due to its sensitivity and accuracy.

Analytical Performance:

- The method demonstrated an accuracy range of 91.4% to 105.2% with precision values between 4.73% and 9.96%, indicating reliable performance for monitoring benzene exposure (CDC, 2014) .

- The stability of S-PMA in urine samples allows for effective long-term monitoring, as it remains stable at -20 °C for up to 90 days (Sterz et al., 2021) .

Comparative Studies

Several studies have compared S-PMA with other biomarkers such as trans-trans-muconic acid (tt-MA) to determine their reliability in assessing benzene exposure.

Comparison Results:

- A study involving 434 urine samples found that S-PMA was superior to tt-MA due to its longer elimination half-life and specificity, making it more suitable for monitoring exposures below 0.3 ppm (Ducos et al., 1995) .

- The average urinary concentration of S-PMA was significantly higher in smokers compared to nonsmokers, highlighting its potential use in differentiating between background exposure and occupational exposure (Ducos et al., 1995) .

Case Study: Chemical Manufacturing Plant

In a chemical manufacturing environment, urinary S-PMA was measured among workers exposed to varying levels of benzene. The study found:

- Urinary S-PMA concentrations peaked at the end of shifts, correlating strongly with airborne benzene levels.

- Workers exposed to higher concentrations showed significant increases in urinary S-PMA, validating its use as a biomarker for occupational health assessments.

Case Study: Oil Refinery Workers

A similar study conducted among oil refinery workers reported:

- Lower urinary S-PMA concentrations compared to those in chemical manufacturing but still within detectable limits.

- This underscores the importance of context when interpreting biomarker levels and emphasizes the need for industry-specific benchmarks.

Data Summary Table

| Study Reference | Industry | Sample Size | Average S-PMA Concentration (µg/g creatinine) | Correlation with Benzene Exposure |

|---|---|---|---|---|

| Bechtold et al., 1991 | Chemical Manufacturing | 31 | Up to 543 | Strong correlation (r > 0.99) |

| Sterz et al., 2021 | Gas Stations | 30 | Higher than outdoor workers | Significant correlation (r = 0.532) |

| Ducos et al., 1995 | Petrochemical | 188 | Average of 21 mol/mol creatinine | Strong correlation with airborne levels |

作用机制

DL-Phenylmercapturic Acid exerts its effects by acting as a biomarker for benzene exposure. Benzene is metabolized in the liver to form various metabolites, including this compound. This compound is then excreted in the urine, where it can be measured to assess the level of benzene exposure . The molecular targets and pathways involved include the enzymatic conversion of benzene to phenol, catechol, and hydroquinone, which are further metabolized to this compound .

相似化合物的比较

S-Benzylmercapturic acid: A metabolite of toluene, used as a biomarker for toluene exposure.

t,t-Muconic acid: Another metabolite of benzene, used as a biomarker for benzene exposure.

Uniqueness: DL-Phenylmercapturic Acid is unique in its specific use as a biomarker for benzene exposure. While other compounds like S-Benzylmercapturic acid and t,t-Muconic acid are also used as biomarkers, this compound is particularly sensitive and reliable for detecting low levels of benzene exposure .

生物活性

DL-Phenylmercapturic Acid (PMA), a metabolite of benzene, has garnered attention due to its role as a biomarker for benzene exposure and its implications for human health. This article explores the biological activity of PMA, including its metabolic pathways, health implications, and relevant research findings.

This compound is formed through the mercapturic acid pathway, where benzene undergoes metabolic conversion primarily in the liver. The metabolic pathway involves the following steps:

- Oxidation of Benzene : Benzene is first oxidized to phenol.

- Conjugation : Phenol is then conjugated with glutathione to form S-phenylglutathione.

- Formation of PMA : Finally, S-phenylglutathione is converted into PMA via N-acetylation.

This pathway is significant because PMA serves as a specific biomarker for benzene exposure, particularly in occupational settings.

Toxicity and Carcinogenicity

Benzene is classified as a known human carcinogen, and exposure has been linked to various hematological effects, including:

- Bone Marrow Suppression : Benzene disrupts bone marrow function, leading to decreased production of blood cells.

- Platelet Levels : A study conducted on footwear workers indicated a correlation between elevated PMA levels in urine and decreased platelet counts, suggesting potential hematotoxic effects from benzene exposure . The odds ratio (OR) for PMA concentration affecting platelet levels was found to be 2.59 after adjusting for confounding factors such as age and alcohol consumption.

Biomarker Utility

PMA is utilized as a biomarker in various studies assessing benzene exposure:

- A comparative study demonstrated that PMA was more sensitive and specific than trans,trans-muconic acid (tt-MA) for detecting benzene exposure in smokers and non-smokers alike .

- In a population exposed to JP-8 jet fuel, urinary levels of PMA were measured to evaluate occupational exposure risks .

Case Studies

- Footwear Workers Study :

- JP-8 Exposure Analysis :

Table 1: Summary of Urinary Biomarkers in Occupational Studies

属性

IUPAC Name |

2-acetamido-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICOZWHZVMOPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344809 | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20640-68-0, 4775-80-8, 20614-68-0 | |

| Record name | Cysteine, N-acetyl-S-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020640680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20640-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-phenylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Phenylmercapturic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unlike other benzene metabolites like trans,trans-muconic acid, S-PMA is not produced from other common sources. This makes it a more specific indicator of benzene exposure, even at low levels. []

ANone: Several techniques are used, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection [, , ], diode-array detection (DAD) [], or mass spectrometry (MS) [, , , , , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for S-PMA analysis. [, , , , , , ]

- Enzyme-Linked Immunosorbent Assay (ELISA): Provides a rapid and cost-effective screening method. [, , , ]

A: * Low concentrations in urine: Especially at low exposure levels, necessitating highly sensitive analytical methods. [, , ]* Presence of a precursor: Pre-S-phenylmercapturic acid in urine can convert to S-PMA during acidification, leading to overestimations. [, , ] This variability necessitates standardized sample preparation, potentially including quantitative hydrolysis for total S-PMA measurement. [, , ]* Influence of smoking: Smokers generally exhibit higher S-PMA levels, even without occupational exposure. [, ] This emphasizes the importance of considering smoking habits when interpreting S-PMA data. []

A: The pH at which urine samples are prepared significantly impacts the final S-PMA concentration. Acidic conditions convert pre-S-PMA to S-PMA, leading to artificially high results if not standardized across laboratories. [] Neutral pH during sample preparation might provide a more accurate baseline but could underestimate total potential S-PMA. []

ANone: Automated systems offer several benefits, including:

- Increased throughput: Enables the analysis of a large number of samples, crucial for large-scale studies and biomonitoring programs. [, , ]

- Reduced manual labor: Minimizes human error and improves efficiency, freeing up resources for other tasks. []

- Improved reproducibility: Standardized procedures enhance the consistency and reliability of results. []

A: Benzene metabolism involves its initial conversion to benzene oxide-oxepin. This reactive intermediate primarily rearranges to phenol but can also react with glutathione, albeit inefficiently, to form pre-S-PMA. This precursor then undergoes further enzymatic processing and dehydration to yield S-PMA, which is excreted in urine. []

A: Glutathione acts as a detoxifying agent, conjugating with the reactive benzene oxide-oxepin to prevent its further metabolism into potentially harmful metabolites. This conjugation is a crucial step in the pathway leading to the formation of S-PMA. []

A: While benzene oxide-oxepin can be conjugated with glutathione to initiate S-PMA formation, this reaction is relatively inefficient at physiological pH. The spontaneous rearrangement of benzene oxide-oxepin to phenol is much faster, making phenol the major metabolite of benzene. []

A: Polymorphisms in genes like CYP2E1, NQO1, EPHX1, and GSTT1 can influence the activity of enzymes involved in benzene metabolism, thus impacting S-PMA levels. [, ] Notably, GSTT1 deletions are significantly associated with higher S-PMA levels, highlighting the importance of considering genetic factors in exposure assessment. [, , ]

ANone: S-PMA analysis serves as a valuable tool for:

- Biological monitoring: Accurately assessing benzene exposure in workers, particularly in industries like petrochemicals, footwear manufacturing, and oil refineries. [, , , , , , , , , ]

- Risk assessment: Identifying individuals and populations at higher risk of benzene-related health effects, allowing for timely intervention and prevention strategies. [, , ]

- Evaluating effectiveness of control measures: Assessing the impact of workplace interventions aimed at reducing benzene exposure and protecting worker health. []

ANone: Future research can focus on:

- Standardized analytical methods: Developing and validating highly sensitive and specific methods with minimized inter-laboratory variability, particularly for low exposure levels. []

- Understanding genetic influences: Further elucidating the role of genetic polymorphisms on S-PMA levels to improve personalized exposure assessment and risk stratification. []

- Exploring other exposure sources: Investigating the contribution of non-occupational sources, like traffic pollution and environmental tobacco smoke, to S-PMA levels. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。